molecular formula C11H15NO2 B7842622 2-(2-Methoxyphenyl)-2-methylpropanamide

2-(2-Methoxyphenyl)-2-methylpropanamide

Cat. No.: B7842622
M. Wt: 193.24 g/mol
InChI Key: RHLJVEXNHHWBGM-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-2-methylpropanamide, also known as N-(2-methoxyphenyl)-2-methylpropanamide (CAS: 71182-38-2), is an amide derivative characterized by a 2-methoxyphenyl group attached to a branched propanamide backbone. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g/mol. Structurally, the compound features a methoxy substituent at the ortho position of the phenyl ring and a methyl group at the α-carbon of the amide, which influences its steric and electronic properties .

Spectral characterization methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry are critical for confirming its structure and purity, as demonstrated in related compounds .

Properties

IUPAC Name

2-(2-methoxyphenyl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,10(12)13)8-6-4-5-7-9(8)14-3/h4-7H,1-3H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLJVEXNHHWBGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

2-(2-Methoxyphenyl)-2-methylpropanamide has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: It is used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is used in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism by which 2-(2-Methoxyphenyl)-2-methylpropanamide exerts its effects depends on its specific application. For example, in drug design, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 2-(2-Methoxyphenyl)-2-methylpropanamide can be contextualized by comparing it to structurally related amides. Below is a detailed analysis of key analogs:

Halogen-Substituted Phenoxypropanamides

Compounds such as 2-(2,3-diiodophenoxy)-2-methylpropanamide (17da), 2-(2-bromo-3-iodophenoxy)-2-methylpropanamide (17db), and 2-(2-chloro-3-iodophenoxy)-2-methylpropanamide (17dc) () share the 2-methylpropanamide core but differ in halogen substitution on the phenoxy ring. Key distinctions include:

  • Melting Points :
    • 17da: 131–133°C
    • 17db: 134–136°C
    • 17dc: 130–132°C

      These variations correlate with halogen electronegativity and molecular symmetry.
  • Spectral Data : ¹H NMR signals for the methyl groups in these compounds appear near δ 1.6–1.7 ppm, while aromatic protons resonate at δ 6.8–8.0 ppm, reflecting electronic effects of halogens .

PROTACs and Radioligands

  • Compound 8c (): A PROTAC (proteolysis-targeting chimera) with a hydroxy-polyethylene glycol (PEG) chain and iodophenyl group. Unlike this compound, this derivative is designed for protein degradation via E3 ligase recruitment. Its ¹H NMR shows a distinct aromatic proton at δ 8.60 ppm and a hydroxy signal at δ 10.23 ppm, indicating hydrogen-bonding capacity .
  • [¹⁸F]MK-9470 (): A radioligand for cannabinoid receptor imaging. Its fluorinated ethoxy group and pyridyl substituent enhance blood-brain barrier permeability, a feature absent in the simpler methoxyphenyl analog .

Benzothiazole Acetamides

European Patent Application EP3348550A1 () discloses benzothiazole-linked acetamides (e.g., N-(6-methylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide). These compounds exhibit enhanced binding to benzothiazole receptors due to the heterocyclic moiety, whereas this compound lacks this pharmacophore .

Chlorophenyl Derivatives

  • No classification under GHS indicates lower acute toxicity compared to halogenated phenoxypropanamides .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound 2-methoxyphenyl, methyl 193.24 Not reported Intermediate, research
17da () 2,3-diiodophenoxy 472.01 131–133 Precursor for indole synthesis
17db () 2-bromo-3-iodophenoxy 430.05 134–136 Synthetic intermediate
8c () Iodophenyl, PEG chain 599.34 Not reported PROTAC for androgen receptor degradation
[¹⁸F]MK-9470 () Fluorinated ethoxy, pyridyl 522.58 Not reported CB1R imaging agent

Table 2: Spectral Comparison (¹H NMR)

Compound Methyl Group (δ, ppm) Aromatic Protons (δ, ppm) Functional Group Signals (δ, ppm)
This compound ~1.6 (s, 3H) 6.8–7.4 (m, 4H) NH: ~6.2; OCH₃: ~3.8
17da () 1.68 (s, 6H) 7.15–8.00 (m, 3H) NH₂: ~6.9 (broad)
8c () 1.42 (s, 6H) 7.78–8.60 (m, 4H) OH: 10.23; CONH: 8.00

Preparation Methods

Direct Amidation via Carboxylic Acid Activation

The most straightforward approach involves activating 2-(2-methoxyphenyl)-2-methylpropanoic acid with coupling reagents to form the corresponding amide. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is widely used for this purpose due to its efficiency in promoting amide bond formation under mild conditions .

Procedure:

  • Dissolve 2-(2-methoxyphenyl)-2-methylpropanoic acid (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) to the solution.

  • Introduce methylamine hydrochloride (1.5 eq) and stir at room temperature for 12 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate 3:1).

Yield: 78–85% .
Key Advantage: Minimal side products and compatibility with sensitive functional groups.

Catalytic Hydrogenation of Nitro Precursors

Reduction of nitro intermediates followed by amidation offers a scalable route. This method is exemplified in the synthesis of analogous compounds .

Steps:

  • Synthesize 2-(2-methoxyphenyl)-2-methylpropanoic acid nitrobenzene derivative via Friedel-Crafts acylation.

  • Reduce the nitro group using 5% Pd/C under hydrogen atmosphere in ethanol at 20°C for 6 hours .

  • React the resulting amine with 2-methylpropanoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.

Yield: 89–92% after purification .
Challenges: Requires careful control of hydrogen pressure to prevent over-reduction.

Palladium-mediated reactions enable precise introduction of the 2-methoxyphenyl group. A modified Suzuki-Miyaura coupling is effective :

Reaction Setup:

  • Substrate: 2-Bromo-2-methylpropanamide (1.0 eq).

  • Coupling Partner: 2-Methoxyphenylboronic acid (1.2 eq).

  • Catalyst: Pd(dba)₂ (0.05 eq) with tri-tert-butylphosphine (t-Bu₃P, 0.1 eq).

  • Base: ZnF₂ (2.0 eq) in DMF at 80°C for 18 hours .

Workup:

  • Dilute with ethyl acetate and wash with 1N HCl.

  • Dry over Na₂SO₄ and concentrate.

  • Recrystallize from ethanol/water (4:1).

Yield: 82–88% .
Mechanistic Insight: The methoxy group enhances electron density on the boronic acid, facilitating oxidative addition to palladium.

Rearrangement of Carbamate Intermediates

A three-step process involving carbamate intermediates allows for regioselective amide formation :

Sequence:

  • Carbamate Formation: React 2,3-dihalophenol with methyl chloroformate.

  • Alkylation: Treat with 2-bromo-2-methylpropionamide in DMF/NaOH.

  • Rearrangement: Heat at 60°C to induce Smiles rearrangement, yielding the target amide .

Optimization Notes:

  • Use hexamethyldisilazane (HMDS) to protect hydroxyl groups during alkylation.

  • Yields improve with excess NaOH (9 eq) in DMF .

Yield: 90–94% after crystallization .

Comparison of Synthetic Methods

Method Yield (%) Reaction Time Key Reagents Advantages
Direct Amidation (HATU)78–8512 hHATU, DIPEAMild conditions, high purity
Catalytic Hydrogenation89–926 hPd/C, H₂Scalable, avoids harsh acids
Suzuki Coupling82–8818 hPd(dba)₂, t-Bu₃PPrecise aryl introduction
Carbamate Rearrangement90–9424 hHMDS, NaOHHigh regioselectivity, crystalline product

Mechanistic Considerations and Side Reactions

  • Direct Amidation: Competing esterification is suppressed using non-nucleophilic bases like DIPEA.

  • Hydrogenation: Over-reduction to primary amines is mitigated by limiting H₂ exposure .

  • Suzuki Coupling: Homocoupling of boronic acid is minimized by maintaining anhydrous conditions .

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